Product packaging for 7-Didemethyl Minocycline(Cat. No.:CAS No. 5679-00-5)

7-Didemethyl Minocycline

Cat. No.: B3145117
CAS No.: 5679-00-5
M. Wt: 429.4 g/mol
InChI Key: KUCXSQAEZLTFDE-UVPAEMEASA-N
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Description

Classification and Context within the Tetracycline (B611298) Family

7-Didemethyl Minocycline (B592863) is chemically classified as a derivative of minocycline, which is a member of the tetracycline family of antibiotics. nih.gov Tetracyclines are a group of broad-spectrum antibiotics characterized by a core structure of four fused rings known as a naphthacene (B114907) carboxamide skeleton. wikipedia.org

Minocycline itself is a second-generation, semi-synthetic tetracycline, distinguished from earlier tetracyclines by modifications on its D-ring, specifically a dimethylamino group at the 7-position. ulisboa.ptnih.gov These modifications enhance its lipophilicity and antibacterial activity compared to first-generation tetracyclines. wikipedia.orgresearchgate.net 7-Didemethyl Minocycline is a direct structural analog of minocycline, defined by the removal of the two methyl groups from the nitrogen atom at the 7-position. This demethylation is expected to alter its physicochemical properties, such as lipophilicity and binding affinity.

The Significance of this compound as a Major Metabolite of Minocycline

Minocycline is one of the few tetracycline antibiotics that undergoes significant metabolism in the human body. nih.govugent.be The primary metabolic pathways include hydroxylation and N-demethylation. nih.govdrugbank.com Research has demonstrated that after administration, minocycline is converted into several metabolites, with N-demethylated derivatives being identified as major products found in human urine. nih.govugent.be

Rationale for Dedicated Academic Inquiry into this compound

Secondly, minocycline is known for activities beyond its antibiotic function, including anti-inflammatory, immunomodulatory, and neuroprotective effects. nih.govulisboa.ptnih.gov Researchers are investigating whether these "off-target" effects are produced by the parent compound alone or are mediated or enhanced by its metabolites. Preclinical studies on minocycline derivatives suggest that they may possess similar neuroprotective and anti-inflammatory properties.

Finally, the structural modification at the 7-position inherently alters the molecule's chemical properties. Investigating how the removal of the methyl groups affects its ability to interact with biological targets, such as bacterial ribosomes or inflammatory enzymes, provides valuable structure-activity relationship (SAR) insights. nih.gov This knowledge could guide the development of new tetracycline derivatives with improved efficacy or novel therapeutic applications. For instance, research into how tetracycline metabolites impact bone cell physiology has been highlighted as a necessary area for future studies. nih.gov

Compound Names Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N3O7 B3145117 7-Didemethyl Minocycline CAS No. 5679-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aR,12aR)-7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-4,7,9,15,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)/t7-,9-,15-,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCXSQAEZLTFDE-UVPAEMEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5679-00-5
Record name 7-Aminosancycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005679005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-AMINOSANCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TWP94529E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Precursor Role of 7 Didemethyl Minocycline

Chemical Synthesis of 7-Amino-6-demethyl-6-deoxytetracycline (7-Didemethyl Minocycline)

The synthesis of 7-didemethyl minocycline (B592863) primarily starts from 6-demethyl-6-deoxytetracycline, a readily available tetracycline (B611298) derivative. google.com Various methodologies have been developed to achieve this transformation, each with distinct advantages and challenges related to yield, purity, and scalability.

A more direct and widely utilized multi-step conversion is the chlorination-azo reaction sequence, which offers better control over regioselectivity. google.comgoogle.com

Reduction is a critical step in nearly all synthetic routes to this compound. The nature of the intermediate dictates the choice of the reductive agent and conditions.

Catalytic Reduction : In pathways that proceed via a 7-nitro intermediate, the nitro group is typically converted to the target amino group through catalytic reduction. google.com This method often involves hydrogenation in the presence of a noble metal catalyst. google.com

Dithionite (B78146) Reduction : A significant advancement in the synthesis involves the use of a dithionite, such as sodium dithionite, as the reducing agent. google.com This method is particularly effective for the reduction of 7-(substituted arylazo) intermediates, which are formed during the chlorination-azo reaction sequence. google.com

Stannous Chloride Reduction : Another effective reducing agent for the azo intermediate is stannous chloride. patsnap.com This reagent provides an alternative to catalytic hydrogenation or dithionite reduction. patsnap.com

The choice of reductive methodology impacts the efficiency, safety, and environmental footprint of the synthesis.

Reductive MethodIntermediateTypical ReagentsReference
Catalytic Reduction7-Nitro compoundH₂, Noble Metal Catalyst (e.g., Pd/C) google.com
Dithionite Reduction7-(Substituted arylazo) compoundSodium Dithionite (Na₂S₂O₄) google.com
Stannous Chloride Reduction7-(Substituted arylazo) compoundStannous Chloride (SnCl₂) patsnap.com

This table summarizes common reductive methodologies used in the synthesis of this compound.

To overcome the regioselectivity problems associated with direct nitration, the chlorination-azo reaction sequence has emerged as a preferred method. google.comgoogle.com This pathway provides a high-yield, scalable route to this compound. google.com

The process begins with the chlorination of 6-demethyl-6-deoxytetracycline at the 11a-position. google.com A common chlorinating agent for this step is N-chlorosuccinimide (NCS). google.compatsnap.com The resulting 11a-chloro intermediate is then subjected to a diazo coupling reaction with a substituted aryldiazonium salt, such as a diazonium salt of p-aminobenzenesulfonate. google.compatsnap.com This reaction introduces a substituted arylazo group specifically at the 7-position, forming a 7-p-benzenesulfonic acid azo-11a-chloro-6-demethyl-6-deoxytetracycline intermediate. google.compatsnap.com

The final step is the reductive cleavage of the azo linkage and the removal of the 11a-chloro group to generate the 7-amino functionality. This reduction is efficiently carried out using agents like sodium dithionite or stannous chloride, yielding this compound. google.compatsnap.com

Reaction Sequence:

Chlorination: 6-demethyl-6-deoxytetracycline + N-chlorosuccinimide → 11a-chloro-6-demethyl-6-deoxytetracycline google.compatsnap.com

Azo Coupling: 11a-chloro intermediate + Substituted aryldiazonium salt → 7-(Substituted arylazo)-11a-chloro-6-demethyl-6-deoxytetracycline google.compatsnap.com

Reduction: Azo intermediate + Reducing agent (e.g., Na₂S₂O₄) → 7-amino-6-demethyl-6-deoxytetracycline google.com

Methodological Advancements in this compound Synthesis

Furthermore, specific reaction conditions have been refined to maximize yield and purity. For instance, controlling the temperature and pH at each stage of the chlorination-azo sequence is crucial for success. google.com The chlorination is typically run at 20-30°C, followed by cooling to 0-5°C for the azo coupling reaction, which is maintained at a pH of 6.6-7.4. google.com The use of membrane separation technology for the purification of the final product represents another process improvement, avoiding cumbersome column chromatography. patsnap.com These advancements aim to reduce the reliance on expensive or hazardous reagents and minimize complex operations, making the synthesis more suitable for industrial application. google.com

Structural Characterization Techniques for Synthetic Derivatives

The confirmation of the structure of this compound and its intermediates is essential for ensuring the quality and purity of the final product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of the reaction and assessing the purity of the final compound. google.com The retention time of the synthesized product is compared against a reference standard to confirm its identity. google.com

For comprehensive structural elucidation, a suite of spectroscopic methods is utilized:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and position of the amino group and the absence of substituents at other positions.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy : IR analysis helps to identify the key functional groups present in the molecule, such as amino (N-H), hydroxyl (O-H), and carbonyl (C=O) groups.

For solid-state characterization, especially for intermediates or the final product in crystalline form, techniques like X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) are employed to study the crystal structure and polymorphic forms. hovione.com

TechniquePurposeInformation Obtained
High-Performance Liquid Chromatography (HPLC)Purity assessment and identificationRetention time, presence of impurities
Nuclear Magnetic Resonance (NMR)Structural elucidationChemical environment of protons and carbons, connectivity
Mass Spectrometry (MS)Molecular weight determinationMolecular formula confirmation
Infrared (IR) SpectroscopyFunctional group identificationPresence of N-H, O-H, C=O bonds
X-ray Diffraction (XRD)Solid-state characterizationCrystalline structure, polymorphism

This table outlines the key analytical techniques used for the structural characterization of this compound and its derivatives.

Metabolism and Biotransformation of Minocycline: Formation of 7 Didemethyl Minocycline

Identification and Isolation of 7-Didemethyl Minocycline (B592863) as a Key Metabolite

Minocycline is recognized as the first tetracycline (B611298) antibiotic to undergo significant metabolism in humans. nih.govugent.be Early research into its biotransformation identified two major mono-N-demethylated derivatives as significant metabolites found in human urine. nih.govugent.be One of these key metabolites is 7-didemethyl minocycline.

The process of identifying and isolating this compound from biological matrices, such as urine, has historically involved a multi-step approach. A two-step liquid chromatographic procedure has been a fundamental technique for the separation of minocycline and its metabolites. nih.govugent.be This method allows for the distinct separation of the parent drug from its various metabolic products.

Following chromatographic separation, mass spectral and spectrophotometric analysis are employed to identify the chemical structure of the isolated compounds. nih.govugent.be High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful analytical tool that has been utilized for the determination of minocycline and its metabolites in human plasma and urine. nih.govresearchgate.net This technique provides high sensitivity and selectivity, allowing for the accurate identification and quantification of metabolites like this compound. The process typically involves protein precipitation from the sample, followed by chromatographic separation on a specialized column and subsequent detection by mass spectrometry. nih.gov

The chemical properties of this compound are distinct from the parent compound, which aids in its identification.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C21H23N3O7
Molecular Weight 429.423 g/mol
Monoisotopic Mass 429.15360008

Data sourced from Guidechem guidechem.com

Enzymatic Pathways Involved in N-Demethylation of Minocycline

The primary metabolic pathways for minocycline in the human body include hydroxylation and N-demethylation. nih.gov The N-demethylation process, which results in the formation of this compound, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov

Specifically, the CYP3A4 enzyme has been identified as the principal enzyme responsible for the N-demethylation of minocycline. nih.gov The N-demethylation of various drugs by CYP3A4 is a well-documented metabolic pathway. capes.gov.br This enzymatic reaction involves the removal of a methyl group from a nitrogen atom within the drug molecule. In the case of minocycline, this occurs at the 7-position of the tetracycline ring structure. The kinetics of CYP3A4-mediated reactions, including N-dealkylation, are influenced by the lipophilicity of the substrate. nih.gov

While CYP3A4 is the major contributor, other CYP isoforms may play a minor role in the metabolism of certain compounds. For instance, in the N-demethylation of other drugs, isoforms such as CYP2B6 and CYP2C9 have been shown to have a minor contribution. capes.gov.br However, for minocycline, CYP3A4 is considered the key enzyme in the formation of its N-demethylated metabolites. nih.gov

Comparative Analysis of Minocycline and Metabolite Biotransformation Profiles

The biotransformation of minocycline is more extensive compared to some other tetracyclines. fda.gov While a significant portion of a minocycline dose is metabolized, only about 5% to 12% is eliminated unchanged in the urine. nih.gov The primary metabolites identified are 9-hydroxyminocycline (B571545) and two N-demethylated derivatives, one of which is this compound. fda.gov Another compound, 4-epiminocycline, has also been found in substantial amounts, though it is likely a result of epimerization rather than direct biotransformation. nih.govugent.be

The urinary excretion profile provides insight into the extent of metabolism. The majority of minocycline and its metabolites are eliminated through the feces, with a smaller percentage excreted in the urine. fda.gov

A comparative look at the pharmacokinetic profiles of minocycline and another commonly used tetracycline, doxycycline, highlights differences in their metabolism and elimination.

Table 2: Comparative Pharmacokinetics of Minocycline and Doxycycline

Parameter Minocycline Doxycycline
Metabolism Primarily hepatic Minimal
Primary Elimination Route Feces Urine and Feces
Half-life 11-22 hours 12-24 hours

This table is a comparative summary and does not represent a direct head-to-head study.

The biotransformation of minocycline is a distinguishing feature among tetracyclines. For example, older tetracyclines are largely excreted unchanged. The lipophilicity of minocycline and the presence of an additional dimethylamino group are thought to contribute to its greater susceptibility to metabolism.

Molecular and Cellular Mechanisms of Action of 7 Didemethyl Minocycline

Antimicrobial Action: Interaction with Prokaryotic Ribosomal Subunits (Inferred from Minocycline (B592863) Structural Analogy)

As a structural analog of minocycline, the antimicrobial mechanism of 7-Didemethyl Minocycline is inferred to be similar to that of other tetracycline-class antibiotics. This action is primarily bacteriostatic and involves the inhibition of protein synthesis in prokaryotic cells. wikipedia.orgfda.gov The molecule is believed to bind to the bacterial 30S ribosomal subunit. wikipedia.orgdrugbank.comnih.govnih.gov This binding physically obstructs the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. nih.govnih.gov By preventing the docking of charged tRNA molecules, the elongation of the polypeptide chain is halted, thereby effectively stopping the synthesis of proteins essential for the bacteria's growth and replication. nih.govnih.gov

Tetracyclines, including minocycline, are thought to enter bacterial cells through porin channels by coordinating with cations like magnesium. drugbank.com Once inside the periplasm, they diffuse into the bacterial cytoplasm. drugbank.com The high affinity of these antibiotics for the 30S ribosomal subunit is a key feature of their mechanism. nih.gov This interaction is concentrated within the 16S rRNA component of the subunit. nih.gov This mechanism's specificity for prokaryotic ribosomes (30S and 50S subunits) over eukaryotic ribosomes (40S and 60S subunits) is the basis for its selective antibacterial activity. nih.gov

Non-Antibiotic Cellular Modulations (Potentially Shared with Minocycline)

Beyond its antimicrobial properties, minocycline exhibits a range of biological activities that are independent of its ability to inhibit bacterial protein synthesis. nih.gov These non-antibiotic functions include anti-inflammatory, immunomodulatory, and anti-apoptotic effects. nih.govnih.gov Given the structural similarity, it is plausible that this compound shares these cellular modulation capabilities. The following sections detail the specific anti-inflammatory pathways potentially modulated by this compound, based on extensive research into its parent molecule, minocycline.

A primary mechanism underlying the anti-inflammatory effects of minocycline is its potent inhibition of microglial activation. nih.govoup.commdpi.comnih.gov Microglia, the resident immune cells of the central nervous system (CNS), can exist in different activation states, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. nih.gov Research shows that minocycline selectively inhibits the M1 polarization of microglia, thereby reducing the expression of pro-inflammatory markers without affecting the M2 phenotype. nih.gov This targeted inhibition has been observed in various experimental models, including traumatic brain injury, neurodegenerative diseases, and retinal degeneration. oup.commdpi.comjneurosci.org

The inhibition of microglial activation is associated with a downstream reduction in the production of inflammatory mediators. jneurosci.org For instance, treatment with minocycline has been shown to decrease the number of activated microglia and lower the levels of pro-inflammatory cytokines like Interleukin-6 (IL-6) in the brain. jneurosci.org This effect is thought to be mediated, at least in part, by the suppression of the NF-κB signaling pathway in M1-stimulated microglia. nih.govmdpi.com

Experimental ModelKey Findings Related to Microglial Inhibition by MinocyclineReference MarkersSource
SOD1(G93A) mice (ALS model)Selectively inhibited M1 polarization while not affecting M2 marker expression. Attenuated the induction of M1 markers.Iba1, CD68, CD11b nih.govresearchgate.net
Tg-SwDI mice (Cerebral Amyloid Model)Significantly reduced the number of activated microglia in the thalamus and subiculum.CD45 jneurosci.org
6-OHDA injection (Parkinson's model)Inhibited microglial activation by 47% at day 14 post-injection.CD11b nih.gov
Chronic Retinal Degeneration ModelEffectively suppressed microglial activation and reduced neuronal death.CD68, CD86 mdpi.com
Toxin-Induced DemyelinationStrongly inhibited microglia/macrophage activation at 1 and 3 days post-lesion.OX-42 nih.gov

Minocycline's immunomodulatory effects extend to the regulation of T-cell activity. Studies indicate that minocycline can directly act on activated T-cells to suppress their function and subsequent interactions with other immune cells like microglia. nih.gov One key mechanism is the downregulation of CD40 ligand (CD40L) expression on T-cells, a critical molecule for the contact-mediated activation of microglia by T-cells. nih.gov This reduction in T-cell-microglia interaction leads to decreased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Furthermore, minocycline has been shown to attenuate T-cell activation signals, specifically by impairing the transcriptional activation mediated by the Nuclear Factor of Activated T-cells (NFAT). nih.gov This is achieved by reducing the nuclear translocation of the NFAT1 isoform. nih.gov In the context of HIV infection, minocycline treatment reduces the expression of surface markers on CD4+ T-cells that are involved in cellular trafficking and sensitivity to the immune environment, including CD11a, CCR5, and CD25. nih.gov This demonstrates an ability to modulate T-cell activation, proliferation, and trafficking. nih.gov

Cell Type/ModelObserved Effect of MinocyclineMolecular Target/PathwaySource
Human T-cell-microglia co-cultureDecreased TNF-α production.Downregulation of CD40 Ligand (CD40L) on T-cells. nih.gov
Human CD4+ T-cellsSuppressed T-cell activation and proliferation.Decreased expression of CD25 and Ki-67. nih.gov
Human CD4+ T-cellsDecreased transcriptional activation.Impaired NFAT1-mediated transcription via reduced nuclear translocation. nih.gov
Human CD4+ T-cellsReduced expression of trafficking markers.Decreased surface expression of CD11a and CCR5. nih.gov

Minocycline has been shown to exert significant inhibitory effects on the NLRP3 inflammasome pathway. nih.govbohrium.comkarger.com The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of caspase-1 and the subsequent cleavage and release of potent pro-inflammatory cytokines, namely Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). nih.govresearchgate.net Studies in models of ischemic stroke and neuroinflammation demonstrate that minocycline can suppress the activation of this entire pathway. nih.govbohrium.comkarger.com

The mechanism of inhibition appears to involve both the priming signal (Signal 1) and the activation signal (Signal 2) of the inflammasome. karger.com Minocycline treatment has been found to suppress the upregulation of NLRP3 and pro-IL-1β (Signal 1) and also inhibit the generation of active caspase-1 and the secretion of IL-1β (Signal 2). karger.com This dual inhibition effectively halts the inflammatory cascade mediated by the NLRP3 inflammasome, highlighting a key molecular mechanism for its anti-inflammatory properties. nih.govkarger.comnih.gov This action has been observed to alleviate cognitive dysfunction and myocardial injury in preclinical models. nih.govresearchgate.net

ModelEffect on Inflammasome ComponentsDownstream ConsequencesSource
LPS-induced BV2 microglia & miceSuppressed expression of NLRP3 and caspase-1.Reduced levels of IL-1β and IL-18. nih.gov
Ischemic Stroke (tMCAO)Attenuated NLRP3 inflammasome signaling.Reduced infarct volume and cerebral edema. bohrium.comkarger.com
Subarachnoid HemorrhageInhibited NLRP3 inflammasome activation.Attenuated brain edema and reduced apoptosis. nih.gov
LPS-induced H9c2 cells (cardiac)Inhibited NLRP3 and Caspase-1 activation.Reduced expression of IL-1β and IL-18. researchgate.net
MSG-induced depressive ratsReduced NLRP3 inflammasome signaling.Alleviated GSDMD-dependent pyroptosis. nih.gov

Consistent with its inhibition of upstream inflammatory pathways, minocycline broadly suppresses the production of a wide array of pro-inflammatory cytokines and chemokines. nih.gov This effect has been demonstrated in lipopolysaccharide (LPS)-stimulated monocytic cells, where minocycline dose-dependently suppressed the production of cytokines like TNF-α, IL-6, and Interferon-gamma (IFN-γ). nih.gov The mechanism for this broad suppression has been linked to the inhibition of IκB kinase (IKK) α/β phosphorylation, a key step in the NF-κB signaling pathway. nih.gov

Molecule TypeSpecific Cytokines/Chemokines Downregulated by MinocyclineSource
Pro-inflammatory Cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Interferon-gamma (IFN-γ) jneurosci.orgnih.govnih.govnih.gov
Pro-inflammatory Chemokines Interleukin-8 (IL-8/CXCL8), Interferon-inducible Protein-10 (IP-10/CXCL10), Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), Macrophage Inflammatory Protein-1β (MIP-1β/CCL4), RANTES (CCL5), Eotaxin (CCL11), CCL7 nih.govasm.org

Awaiting Sufficient Data for this compound Analysis

Initial research indicates a significant lack of specific scientific literature detailing the distinct molecular and cellular mechanisms of action for the chemical compound this compound. The majority of available studies focus extensively on its parent compound, minocycline.

Consequently, a comprehensive and scientifically accurate article focusing solely on this compound, as per the provided outline, cannot be generated at this time. The specific data required to detail its anti-apoptotic effects, antioxidative properties, excitotoxicity mitigation, matrix metalloproteinase (MMP) inhibition, poly(ADP-ribose) polymerase-1 (PARP1) inhibition, and its immunomodulatory effects on dendritic cells are not present in the currently accessible scientific literature.

Further research and publication of studies specifically investigating this compound are necessary to fulfill the request as outlined. No data tables or detailed research findings on the specific neuroprotective and immunomodulatory mechanisms of this compound could be located.

Preclinical Pharmacological Investigations of 7 Didemethyl Minocycline

In Vivo Studies in Animal Models

Detailed research findings from in vivo animal models investigating the pharmacological effects of 7-Didemethyl Minocycline (B592863) are not present in the public domain.

Due to the lack of specific data for 7-Didemethyl Minocycline, this article cannot be completed as requested. Attempting to do so by substituting data from Minocycline would be scientifically inaccurate, as the structural difference between the two compounds is significant and would likely lead to different pharmacological profiles.

Efficacy in Models of Neurological and Neurodegenerative Conditions

No specific preclinical studies investigating the efficacy of this compound in models of neurological and neurodegenerative conditions were identified in the provided search results.

There is no available information from the search results detailing the impact of this compound on neuroinflammation or microglial activity.

No studies specifically examining the effects of this compound on neuronal survival and plasticity were found in the provided search results.

Anti-inflammatory Actions in Systemic and Organ-Specific Animal Models

Information regarding the anti-inflammatory actions of this compound in systemic or organ-specific animal models is not available in the provided search results.

Investigations in Cancer Research Models

No preclinical investigations of this compound in cancer research models were identified in the search results.

Efficacy in Substance Use Disorder Models

Preclinical research has been initiated to investigate an improved chemically modified minocycline (CMM) for the treatment of Alcohol Use Disorder (AUD). Preliminary data from these studies have shown that tetracycline (B611298) analogs are effective in reducing high alcohol consumption, withdrawal symptoms, and alcohol-mediated pain sensitization. grantome.com The improved CMM, in particular, has demonstrated efficacy in reducing alcohol consumption in two different mammalian species. grantome.com

This research is part of a pre-clinical, IND-enabling project aiming for FDA approval. grantome.com The studies are designed to evaluate the compound in murine "binge" (acute) and "dependence" (chronic) models, as well as a voluntary, high-alcohol-preference porcine model. grantome.com The project addresses the need for new treatments for AUD, as current pharmacotherapies are not widely used and have limited long-term efficacy. grantome.com

Table 1: Preclinical Findings for a Chemically Modified Minocycline (CMM) in Alcohol Use Disorder Models
ModelKey FindingSource
Mammalian Species (unspecified)Reduction of alcohol consumption demonstrated. grantome.com
Murine "Binge" and "Dependence" ModelsProposed for evaluation of the CMM. grantome.com
Porcine High Alcohol Preference ModelProposed for evaluation of the CMM. grantome.com

Synergistic Antimicrobial and Antifungal Activities in Vivo

No in vivo studies detailing synergistic antimicrobial or antifungal activities specifically for this compound were found in the search results.

Developmental Biology Studies

Extensive searches of publicly available scientific literature and regulatory databases did not yield any specific preclinical pharmacological investigations focusing on the developmental biology of this compound. Studies detailing the effects of this specific chemical compound on embryofetal development, teratogenicity, or peri- and post-natal development have not been identified.

The available research primarily focuses on the parent compound, minocycline, and its developmental and reproductive toxicology profile. While metabolites of minocycline, such as 9-hydroxyminocycline (B571545), N-desmethyl-minocycline, and N4-desmethyl-minocycline, have been identified in human metabolism studies, specific developmental toxicity data for these metabolites, including this compound, are not available in the reviewed literature. fda.govcore.ac.ukugent.be

Therefore, there are no research findings or data tables concerning the developmental biology of this compound to report at this time.

Structure Activity Relationships Sar of 7 Didemethyl Minocycline and Its Analogs

Correlating 7-Position Demethylation with Biological Activity Profiles

The modification of the D-ring of the tetracycline (B611298) scaffold, particularly at positions C7 through C9, has been a critical strategy in the development of semi-synthetic tetracyclines with enhanced antibacterial properties. biomedres.us The 7-dimethylamino group of minocycline (B592863) is a key determinant of its broad-spectrum and potent antibacterial activity. biomedres.us Consequently, the demethylation at this position to a primary amino group, as seen in 7-Didemethyl Minocycline, is expected to significantly alter its biological activity profile.

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively available in publicly accessible literature, the general principles of tetracycline SAR suggest that this modification would likely lead to a decrease in potency compared to minocycline. The bulky and electron-donating nature of the dimethylamino group in minocycline is thought to contribute to its enhanced ribosomal binding and ability to overcome certain resistance mechanisms. nih.gov The primary amino group in this compound, being smaller and less electron-donating, would likely result in a different interaction with the ribosomal target, potentially leading to reduced antibacterial efficacy.

Research on other tetracycline analogs has consistently shown that the nature of the substituent at the C7 position plays a crucial role in determining the antibacterial spectrum and potency. For instance, the introduction of various substituted amino groups at C7 has been explored to generate novel tetracycline derivatives with activity against tetracycline-resistant organisms. nih.gov

To illustrate the expected differences in activity, the following table provides a hypothetical comparison based on established SAR principles for tetracyclines.

CompoundC7-SubstituentExpected Antibacterial PotencyRationale
Minocycline -N(CH₃)₂HighThe dimethylamino group enhances lipophilicity and ribosomal binding, contributing to broad-spectrum activity. biomedres.us
This compound -NH₂Moderate to LowThe primary amino group is less bulky and has different electronic properties, which may lead to weaker interactions with the ribosomal target compared to the dimethylamino group.
Sancycline (B610677) -HLowThe absence of a substituent at C7 generally results in lower antibacterial activity compared to 7-substituted analogs. bris.ac.uk

Stereochemical Influences on Pharmacological Interactions

The tetracycline molecule possesses multiple chiral centers, and its stereochemistry is crucial for its biological activity. wvu.edu The naturally occurring stereochemical configurations at the A-B ring junction (4a, 12a) and at the C4 dimethylamino group are essential for antibacterial efficacy. nih.gov Any alteration in the stereochemistry at these key positions can lead to a significant loss of activity. bris.ac.uk

The process of separating chiral molecules, known as chiral separation, is vital in pharmaceutical development to isolate the most active and least toxic stereoisomer. wvu.edu For tetracyclines, maintaining the correct stereoisomeric form is paramount for their pharmacological action. It is presumed that this compound would need to retain the same core stereochemistry as minocycline to exhibit any significant antibacterial activity.

Comparative SAR with Minocycline and Other Tetracycline Derivatives

A comparative analysis of the structure-activity relationships of this compound with its parent compound, minocycline, and other tetracyclines further illuminates the significance of the C7-substituent.

Comparison with Minocycline: The primary structural difference between this compound and minocycline is the substitution at the C7 position. Minocycline's 7-dimethylamino group contributes to its increased lipophilicity compared to older tetracyclines, which is believed to enhance its penetration through the bacterial cell envelope and its accumulation within the cell. google.com The removal of these two methyl groups to form this compound would decrease its lipophilicity, potentially affecting its pharmacokinetic and pharmacodynamic properties.

Comparison with Sancycline (6-demethyl-6-deoxytetracycline): Sancycline lacks any substituent at the C7 position. bris.ac.uk The introduction of an amino group at this position to form this compound represents a significant structural modification. Generally, the addition of functional groups to the C7 position of the sancycline backbone leads to derivatives with altered and often enhanced biological activity. harvard.edu

The following table summarizes the key structural differences and their likely impact on activity.

CompoundC7-SubstituentC9-SubstituentKey SAR Implication
Tetracycline -H-HBaseline tetracycline activity.
Minocycline -N(CH₃)₂-HEnhanced potency and broader spectrum due to the 7-dimethylamino group. biomedres.us
This compound -NH₂-HExpected to have altered, likely reduced, potency compared to minocycline due to the primary amino group.
Sancycline -H-HRepresents the basic pharmacophore with lower activity than substituted analogs. bris.ac.uk
Tigecycline (a glycylcycline) -N(CH₃)₂-NH-CO-CH₂-N(CH₃)₂The C9 modification on a minocycline scaffold overcomes many common tetracycline resistance mechanisms. nih.gov

Ligand-Target Interactions and Binding Specificity Profiling

Tetracyclines exert their antibacterial effect by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. nih.gov They specifically interfere with the binding of aminoacyl-tRNA to the A-site of the ribosome. jcdr.net The interaction is primarily with the 16S rRNA component of the 30S subunit.

While no specific X-ray crystallography or detailed molecular docking studies for this compound bound to the ribosome are readily available, insights can be drawn from studies on other tetracyclines. The binding pocket for tetracyclines on the 30S ribosome is a well-defined region. The tetracycline molecule orients itself in this pocket to form a series of hydrogen bonds and other interactions with the nucleotides of the 16S rRNA.

Molecular docking studies with minocycline have been used to explore its binding to various protein targets. biomedres.us Similar in silico approaches could be applied to this compound to predict its binding mode and affinity for the ribosomal target. Such studies would likely show that the primary amino group of this compound forms different hydrogen bonding patterns within the binding pocket compared to the tertiary amino group of minocycline, which could explain potential differences in their antibacterial potency.

Advanced Methodologies for Research on 7 Didemethyl Minocycline

Analytical Techniques for Quantitative and Qualitative Assessment

The precise quantification and structural confirmation of 7-Didemethyl Minocycline (B592863) are foundational to any rigorous scientific investigation. Methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantitative analysis of tetracycline (B611298) derivatives in various matrices, including biological fluids and pharmaceutical formulations. A simple, selective, and sensitive LC-MS/MS assay has been developed for the determination of minocycline in human plasma, which can be adapted for 7-Didemethyl Minocycline. researchgate.net Typically, this involves protein precipitation to prepare plasma samples, followed by chromatographic separation on a C8 or C18 column. researchgate.netbris.ac.uk Tandem mass spectrometry (MS/MS) allows for highly specific detection and quantification. For this compound, one would expect a different parent ion mass compared to minocycline, and the fragmentation pattern would also be altered due to the absence of the two methyl groups at the 7-position. A similar HPLC-MS/MS method was employed in a bioequivalence study of two 100 mg minocycline tablet formulations in 24 healthy volunteers. nih.gov

ParameterValue/Condition
Chromatographic Column HyPURITY™ C8 (100 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic
Sample Preparation Protein Precipitation
Lower Limit of Quantification (LLOQ) 20.0 ng/ml
Lower Limit of Detection (LOD) 0.50 ng/ml
Intra- and Inter-batch Precision (% CV) < 8.0%

Table 1: Example of LC-MS/MS Parameters for the Analysis of Minocycline in Human Plasma. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is an essential tool for the qualitative assessment and structural elucidation of molecules. 13C-NMR data and spectral assignments have been presented for minocycline hydrochloride, providing a reference for the analysis of its derivatives. nih.gov For this compound, NMR analysis would be critical to confirm the absence of the N-methyl groups at the 7-position. The 1H-NMR spectrum would show the disappearance of the signals corresponding to these methyl groups, and the 13C-NMR spectrum would similarly lack the corresponding carbon signals, providing unequivocal structural confirmation.

Computational Modeling and In Silico Approaches for Activity Prediction

Computational modeling and in silico approaches offer a rapid and cost-effective means to predict the biological activity and pharmacokinetic properties of compounds like this compound, guiding further experimental work.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. etflin.com This method can be used to screen for potential biological targets of this compound and to hypothesize its mechanism of action. For instance, in silico studies have been conducted on tetracycline derivatives to predict their binding affinity to the tetracycline resistance protein (TetR). etflin.com A similar approach could be applied to this compound to assess its potential as an antibiotic and to compare its binding affinity with that of minocycline and other tetracyclines. One study screened 19 tetracycline derivatives and found six to be potential drug-like molecules with significant binding energies. etflin.com The binding efficacy of a novel 7-azaindole (B17877) derivative was analyzed by molecular docking studies, and it was found to interact with key residues within the binding pocket with a good docking score of -7.99 kcal/mol. nih.gov

Tetracycline DerivativeBinding Energy (kcal/mol)
C1-8.9
C11-8.4
C12-8.5
C14-7.7
C16-7.7
C17-8.6

Table 2: Binding Energies of Potential Drug-like Tetracycline Derivatives from an In Silico Screening Study. etflin.com

ADME/Toxicity Prediction involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity profiles of a compound. Web tools such as SwissADME and Data Warrior can be used to generate these predictions for this compound based on its chemical structure. etflin.com These in silico assessments are crucial in the early stages of drug discovery to identify potential liabilities and to prioritize compounds for further development.

Omics-Based Investigations (Proteomics, Transcriptomics) to Delineate Molecular Pathways

Omics-based technologies provide a global view of the molecular changes induced by a compound, offering insights into its mechanism of action and identifying potential biomarkers.

Proteomics is the large-scale study of proteins. A proteomic analysis of the anti-inflammatory action of minocycline in a macrophage cell line identified several proteins involved in cellular metabolism and stress response that were altered in their expression levels. nih.gov This study utilized two-dimensional gel electrophoresis followed by mass spectrometry to identify the differentially expressed proteins. nih.gov A similar proteomic approach could be employed to investigate the effects of this compound on cellular proteomes, revealing its impact on various biological pathways and helping to elucidate its potential therapeutic effects beyond its antimicrobial activity. Minocycline is also known to reduce protein aggregation. elifesciences.org

Transcriptomics is the study of the complete set of RNA transcripts in a cell. Transcriptome profiling using techniques such as RNA-sequencing (RNA-Seq) or microarrays can reveal how this compound alters gene expression. For example, a transcriptomics study on the synergistic effect of minocycline and colistin (B93849) in multidrug-resistant Klebsiella pneumoniae showed a striking similarity between the transcriptional profiles of bacteria treated with the combination and those treated with minocycline alone. asm.orgnih.gov Another study used microarrays to identify gene expression changes in a rat model of neuropathic pain that were modulated by minocycline. nih.gov Of the 22,500 transcripts studied, 93 were altered following nerve injury, and the expression of 39 of these was modulated by minocycline treatment. nih.gov Applying transcriptomics to study this compound could identify the genes and pathways it regulates, providing a deeper understanding of its biological functions.

GeneRegulation by Nerve InjuryRegulation by Minocycline Treatment
Cd40 UpregulatedReversed/Inhibited
Clec7a UpregulatedReversed/Inhibited
Apobec3b UpregulatedReversed/Inhibited
Slc7a7 UpregulatedReversed/Inhibited
Fam22f UpregulatedReversed/Inhibited
Rwdd3 DownregulatedReversed
Gimap5 DownregulatedReversed

Table 3: Selected Genes from a Transcriptomic Study in a Rat Model of Neuropathic Pain, Showing Regulation by Injury and Modulation by Minocycline. nih.gov

Future Perspectives and Unexplored Research Avenues for 7 Didemethyl Minocycline

Elucidation of Novel Biological Activities and Therapeutic Potential

The primary unexplored avenue for 7-Didemethyl Minocycline (B592863) is the comprehensive screening for novel biological activities. While its structural similarity to minocycline suggests a potential for antimicrobial properties, the extent and spectrum of this activity are unknown. Future research should focus on in-vitro and in-vivo studies to determine its efficacy against a broad range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Beyond its potential as an antibiotic, the non-antimicrobial properties that have been extensively studied in minocycline, such as anti-inflammatory, anti-apoptotic, and neuroprotective effects, warrant investigation in 7-Didemethyl Minocycline. nih.govnih.gov It is conceivable that the removal of the two methyl groups at the 7-position could alter its interaction with biological targets, potentially leading to a different profile of activity. Systematic screening of this compound in models of inflammation, neurodegeneration, and other conditions where minocycline has shown promise could unveil unique therapeutic applications.

Differentiating Mechanisms of Action from Parent Minocycline

A critical area of future research will be to delineate the mechanisms of action of this compound and compare them to those of its well-studied derivative, minocycline. The primary antibiotic mechanism of minocycline involves binding to the 30S ribosomal subunit in bacteria, thereby inhibiting protein synthesis. nih.govwikipedia.org It would be crucial to investigate whether this compound shares this mechanism and to quantify its binding affinity to the bacterial ribosome.

Furthermore, the "off-target" effects of minocycline are attributed to various mechanisms, including the inhibition of matrix metalloproteinases and microglial activation. wikipedia.org Comparative studies using cellular and molecular assays could reveal whether this compound modulates these pathways and if its potency or selectivity differs from that of minocycline. Understanding these differences is key to identifying any potential therapeutic advantages of the demethylated compound.

Rational Design of Derivatives Based on the this compound Scaffold

Should initial studies reveal interesting biological activities, the this compound structure could serve as a valuable scaffold for the rational design of new derivatives. The free amino group at the 7-position presents a key site for chemical modification. google.com Structure-activity relationship (SAR) studies could be initiated by synthesizing a library of analogues with diverse substitutions at this position.

These modifications could be aimed at enhancing potency, improving the pharmacokinetic profile, reducing potential side effects, or selectively augmenting a desired biological activity (e.g., enhancing anti-inflammatory effects while minimizing antibiotic activity). Computational modeling and docking studies could guide the design of these new derivatives to optimize their interaction with specific biological targets. For instance, creating derivatives with increased lipophilicity could enhance penetration across the blood-brain barrier for potential neurological applications.

Development of Research Tools and Probes for Mechanistic Studies

To facilitate a deeper understanding of its biological roles, the development of specialized research tools and probes based on the this compound structure is essential. This could include the synthesis of fluorescently labeled or biotinylated derivatives that would allow for visualization of the compound's subcellular localization and for the identification of its binding partners through affinity purification and subsequent proteomic analysis.

Furthermore, the creation of photoaffinity probes could enable the covalent labeling of target proteins, providing direct evidence of molecular interactions. These research tools would be invaluable for elucidating the mechanisms of action of this compound and for identifying novel cellular pathways modulated by this class of compounds. Such mechanistic insights are a prerequisite for any potential future clinical development.

Q & A

Q. How can researchers balance mechanistic depth and translational relevance when designing studies on 7-Didemethyl Minocycline?

  • Methodological Answer : Combine reductionist approaches (e.g., CRISPR-edited cell lines for target validation) with clinically relevant models (e.g., patient-derived organoids). Collaborative frameworks between chemists and clinicians enhance translational alignment .

Data Presentation and Reproducibility

  • Key Consideration : Follow journal-specific guidelines for data presentation (e.g., avoiding excessive chemical structures in graphical abstracts per ).
  • Reproducibility Checklist :
    • Document synthetic protocols with step-by-step metadata (e.g., reagent lot numbers).
    • Share raw data and analysis scripts via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.